![molecular formula C9H6FNO B3115340 8-Fluoroquinolin-6-ol CAS No. 209353-22-0](/img/structure/B3115340.png)
8-Fluoroquinolin-6-ol
Overview
Description
8-Fluoroquinolin-6-ol is a chemical compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 . The IUPAC name for this compound is 8-fluoro-6-quinolinol .
Molecular Structure Analysis
The InChI code for 8-Fluoroquinolin-6-ol is 1S/C9H6FNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
8-Fluoroquinolin-6-ol is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Scientific Research Applications
Synthesis of Fluorinated Quinolines
Fluorinated quinolines, including “8-Fluoroquinolin-6-ol”, have been synthesized using a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Antibacterial Activity
Fluorinated quinolines, such as “8-Fluoroquinolin-6-ol”, have been found to exhibit antibacterial activity. The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .
Antineoplastic Activity
Research studies on antineoplastic activity of fluorinated quinolines have shown that certain derivatives are effective inhibitors of topoisomerase II of HeLa cells (mammalian cancer) .
Inhibitors of Various Enzymes
Many synthetic quinolines, including fluorinated ones, have been found to inhibit various enzymes. This property allows them to exhibit antibacterial, antineoplastic, and antiviral activities .
Formation of Complexes with Metals
Fluoroquinolones, including “8-Fluoroquinolin-6-ol”, can form complexes with metals. These complexes have been considered for various applications .
Components for Liquid Crystals
A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals .
Basis for Synthetic Antimalarial Drugs
The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs .
Mechanism of Action
Target of Action
The primary targets of 8-Fluoroquinolin-6-ol, like other fluoroquinolones, are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
8-Fluoroquinolin-6-ol interacts with its targets by binding to the enzyme-DNA complex , stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of drug, enzyme, and DNA, which blocks the progress of the replication fork .
Biochemical Pathways
The biochemical pathways affected by 8-Fluoroquinolin-6-ol primarily involve the inhibition of bacterial DNA synthesis . By blocking the action of DNA gyrase and topoisomerase IV, the compound prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication and transcription .
Pharmacokinetics
This property enhances their bioavailability and contributes to their high level of antibacterial activity .
Result of Action
The molecular and cellular effects of 8-Fluoroquinolin-6-ol’s action result in the inhibition of bacterial growth . By blocking DNA synthesis, the compound prevents bacteria from replicating, leading to their eventual death .
Safety and Hazards
The compound has been classified under the GHS07 pictogram, with the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
As for future directions, while specific information on 8-Fluoroquinolin-6-ol is not available, fluoroquinolones as a group continue to be an area of active research due to their potent antibacterial properties . Modifications to the quinolone skeleton, such as the incorporation of fluorine atoms, have resulted in improved antimicrobial properties, opening new prospects in the clinical treatment of infections .
properties
IUPAC Name |
8-fluoroquinolin-6-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQMMXTUQMSGLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314972 | |
Record name | 8-Fluoro-6-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoroquinolin-6-ol | |
CAS RN |
209353-22-0 | |
Record name | 8-Fluoro-6-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209353-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Fluoro-6-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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